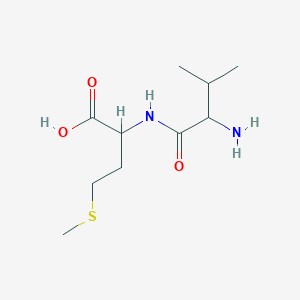

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid

Übersicht

Beschreibung

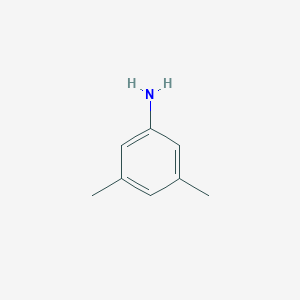

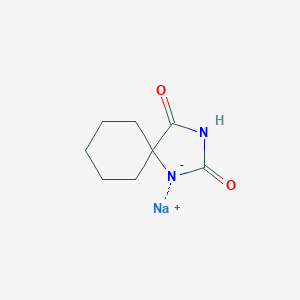

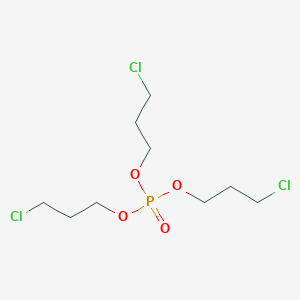

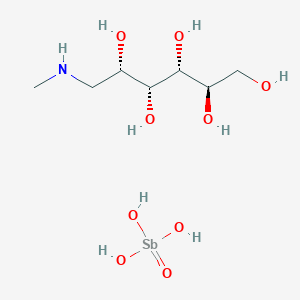

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid is a dipeptide formed from the amino acids L-valine and L-methionine.

Wirkmechanismus

Target of Action

Valyl-Methionine, also known as H-Val-Met-OH or (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, is a dipeptide containing free N-terminal methionine . It exhibits activity against cDNA expressing Flavin-containing monooxygenase (FMO) 1 and FMO3 . These enzymes are involved in the oxidation of various drugs and xenobiotics .

Mode of Action

It is known that it interacts with fmo1 and fmo3 . These enzymes are involved in the oxidation of various drugs and xenobiotics . The interaction of Valyl-Methionine with these enzymes could potentially alter their activity, leading to changes in the metabolism of certain substances within the body .

Biochemical Pathways

Valyl-Methionine is involved in the metabolism of methionine, an essential amino acid . Methionine is salvaged from 5’methylthioadenosine (MTA), a toxic metabolite produced during polyamine biosynthesis . Changes in MTAP expression and increased polyamine levels have been implicated in cancer growth and development .

Pharmacokinetics

A study on a similar compound, met-val-lys, showed that it could be used to lower kidney uptake of 68ga-labeled dota-conjugated peptides and peptidomimetics . The compound was effectively cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond, and the radio-metabolite was rapidly excreted via the renal pathway with minimal kidney retention .

Result of Action

The result of Valyl-Methionine’s action is likely dependent on the specific context in which it is used. For example, in the context of cancer treatment, it could potentially inhibit the growth of cancer cells by altering the metabolism of certain substances within the body .

Biochemische Analyse

Biochemical Properties

H-Val-Met-OH interacts with enzymes such as Flavin-containing monooxygenase (FMO) 1 and FMO3 . These interactions are crucial for its biochemical activity. The compound is oxidized by human FMO3, which is expressed by cDNA . This interaction suggests that H-Val-Met-OH plays a role in the sulfoxidation reactions of methionine .

Cellular Effects

In cellular processes, H-Val-Met-OH has been shown to promote the growth of neuritis in PC12 cells This suggests that the compound influences cell function by promoting neurite outgrowth

Molecular Mechanism

The molecular mechanism of H-Val-Met-OH involves its interaction with FMO1 and FMO3 enzymes. It is oxidized by these enzymes, suggesting a role in enzyme activation

Metabolic Pathways

It is known to interact with FMO1 and FMO3 enzymes , suggesting a role in the sulfoxidation reactions of methionine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid can be synthesized through peptide bond formation between L-valine and L-methionine. The synthesis typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. Protecting groups are often used to prevent unwanted reactions at the amino and carboxyl termini of the amino acids .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions typically occur under mild conditions to preserve the integrity of the peptide bond .

Major Products Formed

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and stability.

Biology: It serves as a substrate for studying enzyme activity and protein interactions.

Medicine: this compound derivatives are explored for their potential therapeutic effects, including antioxidant properties.

Industry: It is used in the production of peptide-based materials and as a component in nutritional supplements .

Vergleich Mit ähnlichen Verbindungen

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid can be compared with other dipeptides such as:

Valyl-Leucine: Similar in structure but lacks the sulfur atom, resulting in different chemical reactivity.

Methionyl-Valine: The reverse sequence of this compound, which may exhibit different biological activity due to the position of the amino acids.

Valyl-Alanine: Another dipeptide with different side chain properties, affecting its solubility and reactivity

This compound stands out due to the presence of the sulfur-containing methionine residue, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer |

14486-09-0 |

|---|---|

Molekularformel |

C10H20N2O3S |

Molekulargewicht |

248.34 g/mol |

IUPAC-Name |

2-[(2-amino-3-methylbutanoyl)amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C10H20N2O3S/c1-6(2)8(11)9(13)12-7(10(14)15)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15) |

InChI-Schlüssel |

YSGSDAIMSCVPHG-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)O)N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)[O-])[NH3+] |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)O)N |

Key on ui other cas no. |

14486-09-0 |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Valyl-Methionine dipeptide influence its interaction with DNA?

A: Research suggests that the formation of specific hydrogen bonds within the Valyl-Methionine dipeptide contributes to its ability to interact with DNA []. The study highlights the significance of hydrogen bonds between N1 and H17, and between H17 and O25 in the Valyl(B)-Methionine(B) conformation for enhancing the molecule's stability and its potential to bind with DNA. While the exact mechanism of interaction requires further investigation, this finding underscores the importance of structural conformation in dictating biological activity.

Q2: What computational methods were used to study Valyl-Methionine dipeptide and its interaction with DNA?

A: The study employed Density Functional Theory (DFT) at the B3LYP level with various basis sets to optimize the geometric parameters of different Valyl-Methionine conformations []. Vibrational spectral analysis was conducted using the 6-311++G(d,p) basis set, and Potential Energy Distribution (PED) analysis was performed using the MOLVIB program to assign vibrational modes. Molecular electrostatic potential map analysis and dipole moment calculations provided further insights into the molecule's properties. Finally, in silico molecular docking studies were performed to investigate the interaction of Valyl-Methionine with DNA. These computational approaches offered a comprehensive understanding of the dipeptide's structure and its potential to interact with biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B87148.png)

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)